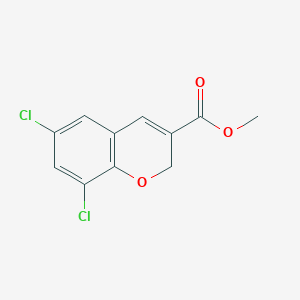
2,2-Difluoro-1,3-benzodioxol
Descripción general
Descripción
2,2-Difluoro-1,3-benzodioxole (DFBD) is a versatile chemical compound with a wide range of applications in scientific research. It has been used as a reagent for organic synthesis, as an intermediate for the synthesis of pharmaceuticals and as a building block for various materials. DFBD has also been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Bloques de construcción fluorados
2,2-Difluoro-1,3-benzodioxol se utiliza como un bloque de construcción fluorado en la síntesis química . Los compuestos fluorados tienen propiedades únicas, como alta estabilidad térmica y oxidativa, bajo índice de refracción y baja energía superficial, lo que los hace útiles en una variedad de aplicaciones.
Precursor de síntesis orgánica
5-Bromo-2,2-difluoro-1,3-benzodioxol, un derivado de this compound, se utiliza como precursor en la síntesis orgánica . Se puede utilizar para preparar otros compuestos orgánicos complejos.
Preparación de derivados de ácidos carboxílicos
Se utiliza para preparar ácido 5-bromo-2,2-difluoro-1,3-benzodioxol-4-carboxílico . Los ácidos carboxílicos y sus derivados se utilizan ampliamente en la síntesis de una variedad de sustancias orgánicas.
Intermedio en ingredientes farmacéuticos activos
5-Bromo-2,2-difluoro-1,3-benzodioxol sirve como intermedio en la síntesis de ingredientes farmacéuticos activos . Esto destaca su importancia en el campo de la química medicinal.
Intermedio en productos agroquímicos
Este compuesto también se utiliza como intermedio en la síntesis de productos agroquímicos . Los productos agroquímicos, como los pesticidas y los fertilizantes, juegan un papel crucial en la mejora del rendimiento y la calidad de los cultivos.
Intermedio en el campo de los colorantes
Se utiliza como intermedio en el campo de los colorantes <a aria-label="3: " data-citationid="b9d39598-315f-da25-58b5-5bb31014bd2f-34" h="ID=SERP,5015.1" href="https://www.thermofisher.com/order/catalog/product/B23661.14
Mecanismo De Acción
Target of Action
2,2-Difluoro-1,3-benzodioxole is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . It is particularly used for the preparation of products for agricultural chemistry and the synthesis of pharmaceutical products
Mode of Action
The mode of action of 2,2-Difluoro-1,3-benzodioxole involves its interaction with the enzyme toluene dioxygenase. Pseudomonas putida F1, a bacterium, catalyzes the defluorination of 2,2-Difluoro-1,3-benzodioxole at an initial rate of 2,100 nmol/h per mg cellular protein . This interaction results in the oxidation of 2,2-Difluoro-1,3-benzodioxole to DFBD-4,5-dihydrodiol .
Biochemical Pathways
The biochemical pathway of 2,2-Difluoro-1,3-benzodioxole involves several steps. The dihydrodiol could be oxidized to 4,5-dihydroxy-DFBD via the dihydrodiol dehydrogenase from P. putida F1 . The dihydrodiol dehydrates with acid to yield a mixture of 4-hydroxy-DFBD and 5-hydroxy-DFBD . All these metabolites retain the difluoromethylene group .
Pharmacokinetics
It is known that the compound is a liquid with a density of 1303 g/mL at 25 °C .
Result of Action
The major route of DFBD-4,5-dihydrodiol decomposition produces fluoride and 1,2,3-trihydroxybenzene, or pyrogallol . This is shown to be the source of the dark colors in the medium . A mechanism for DFBD-4,5-dihydrodiol transformation to two fluoride ions and pyrogallol is proposed .
Safety and Hazards
Direcciones Futuras
2,2-Difluoro-1,3-benzodioxole is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds . Future research directions include exploring its potential as a drug delivery system, developing more efficient synthesis methods, and determining the optimal dosage and mode of administration.
Análisis Bioquímico
Biochemical Properties
2,2-Difluoro-1,3-benzodioxole has been found to interact with certain enzymes in biochemical reactions. For instance, Pseudomonas putida F1, a bacterium, has been shown to catalyze the defluorination of 2,2-Difluoro-1,3-benzodioxole . This process involves the enzyme toluene dioxygenase . The nature of these interactions involves the oxidation of 2,2-Difluoro-1,3-benzodioxole to 2,2-Difluoro-1,3-benzodioxole-4,5-dihydrodiol .
Cellular Effects
It has been observed that Pseudomonas putida F1 can metabolize 2,2-Difluoro-1,3-benzodioxole, suggesting that it may have an impact on cellular metabolism in this bacterium .
Molecular Mechanism
The molecular mechanism of 2,2-Difluoro-1,3-benzodioxole involves its oxidation by the enzyme toluene dioxygenase to form 2,2-Difluoro-1,3-benzodioxole-4,5-dihydrodiol . This dihydrodiol can then be further oxidized to 4,5-dihydroxy-2,2-Difluoro-1,3-benzodioxole via the dihydrodiol dehydrogenase from P. putida F1 .
Temporal Effects in Laboratory Settings
It has been noted that defluorination rates of 2,2-Difluoro-1,3-benzodioxole by Pseudomonas putida F1 decline after several hours .
Metabolic Pathways
The metabolic pathway of 2,2-Difluoro-1,3-benzodioxole involves its oxidation by toluene dioxygenase to form 2,2-Difluoro-1,3-benzodioxole-4,5-dihydrodiol . This dihydrodiol can then be further oxidized to 4,5-dihydroxy-2,2-Difluoro-1,3-benzodioxole via the dihydrodiol dehydrogenase from P. putida F1 .
Propiedades
IUPAC Name |
2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-7(9)10-5-3-1-2-4-6(5)11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCOGZQDAXUUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(O2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60166398 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1583-59-1 | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1583-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001583591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Difluoro-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60166398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-difluoro-1,3-benzodioxole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.939 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,2-difluoro-1,3-benzodioxole unique in terms of its chemical reactivity?
A1: 2,2-Difluoro-1,3-benzodioxole exhibits exceptional acidity compared to simple arenes like anisole or even 1,3-benzodioxole. This is attributed to the presence of the difluoromethylene group, making it highly susceptible to deprotonation and subsequent reactions with electrophiles. Research has shown that it undergoes ortho-lithiation approximately 5000 times faster than 1,3-benzodioxole, highlighting the profound impact of fluorine substitution on its reactivity. []
Q2: How does the structure of 2,2-difluoro-1,3-benzodioxole lend itself to the synthesis of diverse derivatives?
A2: The inherent reactivity of 2,2-difluoro-1,3-benzodioxole, particularly its susceptibility to ortho-lithiation, makes it a versatile precursor for a wide array of derivatives. [] Researchers have successfully demonstrated its conversion into various derivatives by first performing a hydrogen/metal permutation at the most acidic site, followed by the introduction of diverse electrophiles. [] These modifications allow for the generation of libraries of functionalized compounds with potential applications in various fields.
Q3: What are the potential applications of 2,2-difluoro-1,3-benzodioxole derivatives in organic synthesis?
A3: The unique reactivity of 2,2-difluoro-1,3-benzodioxole has been exploited to synthesize valuable building blocks for more complex molecules. For instance, researchers have synthesized fluoroalkoxy arylboronic esters, a versatile class of compounds, through iridium-catalyzed aromatic C-H borylation of 2,2-difluoro-1,3-benzodioxole derivatives. [] These esters serve as crucial intermediates in various cross-coupling reactions, enabling the construction of complex molecular architectures.
Q4: Can you elaborate on the use of 2,2-difluoro-1,3-benzodioxole in the synthesis of chiral ligands for asymmetric catalysis?
A4: 2,2-Difluoro-1,3-benzodioxole serves as a key starting material in the multi-step synthesis of enantiomerically pure (R)- and (S)-5,5′-Bis(diphenylphosphino)-2,2,2′,2′-tetrafluoro-4,4′-bi-1,3-benzodioxole, commonly known as DIFLUORPHOS®. [] This chiral diphosphine ligand plays a crucial role in various transition metal-catalyzed asymmetric reactions, leading to the formation of enantiomerically enriched compounds.
Q5: What are the advantages of using DIFLUORPHOS® as a chiral ligand in asymmetric synthesis?
A5: DIFLUORPHOS® displays exceptional enantioselectivity in various catalytic asymmetric transformations. [] For example, it has been successfully employed in the asymmetric hydrogenation of 2-aryl-substituted quinolinium salts, demonstrating high enantiomeric excesses. [] The rigid biaryl framework and the electron-withdrawing nature of the fluorine atoms in DIFLUORPHOS® contribute to its remarkable catalytic performance.
Q6: How does the presence of the trifluoromethoxy group influence the reactivity of aromatic compounds?
A6: The trifluoromethoxy group exhibits a strong electron-withdrawing nature, significantly impacting the reactivity of aromatic compounds. [] Studies have demonstrated that the trifluoromethoxy group surpasses the methoxy and trifluoromethyl groups in its ability to facilitate hydrogen/metal exchange at the ortho position of aromatic rings. This effect is attributed to a combination of sigma- and pi-polarizing interactions exerted by the trifluoromethoxy group.
Q7: Is there evidence of microbial degradation of compounds containing the 2,2-difluoro-1,3-benzodioxole moiety?
A7: Yes, research indicates that the bacterium Pseudomonas putida F1 can degrade 2,2-difluoro-1,3-benzodioxole (DFBD). [] This degradation process involves the enzyme toluene dioxygenase, which initiates the oxidation of DFBD. This discovery challenges the conventional perception of polyfluorinated compounds as resistant to biodegradation and highlights the potential for microbial remediation of environmental contaminants containing the DFBD moiety.
Q8: How is 4-formyl-2,2-difluoro-1,3-benzodioxole utilized in pesticide synthesis?
A8: 4-formyl-2,2-difluoro-1,3-benzodioxole acts as a crucial intermediate in the synthesis of fludioxonil, a widely used fungicide. [] A novel synthetic approach utilizes a reaction between 4-formyl-2,2-difluoro-1,3-benzodioxole and bromoacetonitrile triphenyl phosphate, resulting in the formation of (E)-3-(2,2-difluoro-1,3-benzodioxolame-4-yl) acrylonitrile, a key precursor to fludioxonil. [] This method offers a more environmentally friendly and cost-effective alternative to traditional synthesis routes.
Q9: Can you describe the synthesis and application of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile?
A9: 4-(2,2-difluoro-1,3-benzodioxole-4-yl)pyrrole-3-nitrile is another important building block accessible from 2,2-difluoro-1,3-benzodioxole. This compound is prepared via a multi-step synthesis involving the reaction of catechol with dibromodifluoromethane, followed by further transformations to yield the desired product. [] This synthetic method offers high purity and yield, demonstrating its potential for industrial-scale production of fludioxonil. []
Q10: What is the significance of the crystal structure of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)-1H-pyrrole-3-carbonitrile?
A10: The crystal structure of 4-(2,2-difluoro-1,3-benzodioxole-4-yl)-1H-pyrrole-3-carbonitrile reveals a planar 2,2-difluoro-1,3-benzodioxole ring system slightly twisted relative to the pyrrole ring. [] This information provides valuable insights into the molecular geometry and packing arrangement of the compound, which can be crucial for understanding its physical and chemical properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-5-[[(2S)-2-[3,4-bis[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]-2,5-dihydroxyphenyl]-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B44302.png)








![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)

![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)

